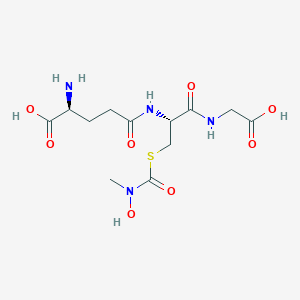

S-(N-Hydroxy-N-methylcarbamoyl)glutathione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽: 是一种谷胱甘肽的衍生物,谷胱甘肽是由谷氨酸、半胱氨酸和甘氨酸组成的三肽。 这种化合物以其作为乙醛缩酶 I 抑制剂的作用而闻名,乙醛缩酶 I 是一种参与甲基乙二醛解毒的酶,而甲基乙二醛是代谢的细胞毒性副产物 .

准备方法

合成路线和反应条件: S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽的合成涉及谷胱甘肽与 N-甲基羟胺在特定条件下的反应。该过程通常包括:

N-甲基羟胺中间体的形成: 这是通过使甲胺与羟胺反应来实现的。

工业生产方法:

化学反应分析

Inhibition of Glyoxalase I

HMCG acts as a competitive inhibitor of glyoxalase I, an enzyme critical for detoxifying methylglyoxal (a cytotoxic byproduct of glycolysis). Key findings include:

-

Mechanism : HMCG mimics the enediol(ate) transition state of the glyoxalase I reaction, binding to the active site zinc ion via its hydroxycarbamoyl group . This coordination stabilizes the enzyme-inhibitor complex, preventing substrate conversion.

-

Kinetics :

-

Structural basis : X-ray crystallography reveals direct coordination of HMCG’s hydroxycarbamoyl group to the catalytic zinc ion in glyoxalase I, inducing a closed-loop conformation that blocks substrate access .

Interaction with Glyoxalase II

Despite being a glyoxalase I inhibitor, HMCG also interacts with glyoxalase II:

-

Substrate activity :

-

Therapeutic implication : This dual functionality allows HMCG to accumulate in cells with low glyoxalase II activity (e.g., certain cancers), enhancing methylglyoxal toxicity selectively .

Synthetic Derivatization

HMCG is synthesized via a thioester-interchange reaction:

-

Reactants : Glutathione + N-hydroxy-N-methylcarbamate 4-chlorophenyl ester .

-

Conditions : Optimized pH and temperature to maximize yield .

-

Analogues :

Biological Redox Interactions

HMCG modulates cellular redox balance indirectly by:

-

Elevating methylglyoxal levels, which deplete glutathione (GSH) and increase reactive oxygen species (ROS) .

-

Disrupting thiol-disulfide homeostasis, akin to S-glutathionylation effects on metabolic enzymes .

Comparative Analysis of Glutathione Derivatives

*Estimated based on structural data .

Membrane Transport and Cellular Uptake

科学研究应用

S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽在科学研究中有多种应用:

化学: 用作研究乙醛缩酶 I 抑制和甲基乙二醛解毒的模型化合物。

生物学: 研究其在细胞防御氧化应激机制中的作用。

作用机制

S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽的作用机制涉及其与乙醛缩酶 I 的相互作用。该化合物与酶的活性位点结合,抑制其活性并阻止甲基乙二醛的解毒。 这会导致甲基乙二醛的积累,从而可能诱导细胞的细胞毒性作用 .

相似化合物的比较

类似化合物:

S-(N-芳基-N-羟基氨基甲酰基)谷胱甘肽: 结构类似,但具有芳基而不是甲基。

S-(N-戊基-N-羟基氨基甲酰基)谷胱甘肽: 含有戊基而不是甲基.

独特性: S-(N-甲基-N-羟基氨基甲酰基)谷胱甘肽的独特性在于其对乙醛缩酶 I 的特异性抑制作用及其潜在的治疗应用。 它的甲基提供了与其他衍生物不同的化学性质,影响了它的结合亲和力和抑制效力 .

生物活性

S-(N-Hydroxy-N-methylcarbamoyl)glutathione (HMGC) is a derivative of glutathione that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound acts as an inhibitor of glyoxalase I (Glx-I), an enzyme that plays a critical role in detoxifying methylglyoxal (MG), a cytotoxic metabolite associated with various diseases, including cancer. The inhibition of Glx-I can lead to the accumulation of MG, which may induce apoptosis in cancer cells.

The glyoxalase system consists of two enzymes, Glx-I and Glx-II, and reduced glutathione. Glx-I catalyzes the conversion of MG into non-toxic products, thereby protecting cells from oxidative stress. In cancerous cells, Glx-I is often overexpressed, making it a viable target for therapeutic intervention. HMGC mimics the natural substrate of Glx-I and acts as a competitive inhibitor, leading to increased levels of MG and subsequent cytotoxicity in tumor cells .

Inhibition of Glyoxalase I

Recent studies have demonstrated that HMGC exhibits potent inhibitory effects on Glx-I with an IC50 value significantly below 10 μM, indicating its potential as an anticancer agent. For instance, structure-activity relationship (SAR) studies have identified various derivatives that enhance this inhibitory activity .

Table 1: Inhibition Potency of HMGC and Related Compounds

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| HMGC | < 10 | Glx-I Inhibitor |

| Compound 26 | 0.39 | Glx-I Inhibitor |

| Compound 28 | 1.36 | Glx-I Inhibitor |

Case Studies

- Tumor Selectivity : A study reported that HMGC selectively inhibits Glx-I in tumor cells while sparing normal cells, suggesting a mechanism for targeted cancer therapy . The selectivity is hypothesized to arise from the differential expression levels of Glx-I in malignant versus normal tissues.

- Apoptosis Induction : Another investigation showed that treatment with HMGC led to increased apoptosis markers in various cancer cell lines, including breast and prostate cancer cells. The accumulation of MG was confirmed through metabolic assays, supporting the hypothesis that HMGC promotes cell death via glyoxalase inhibition .

Additional Biological Activities

Beyond its role in inhibiting glyoxalase I, HMGC may also exert antioxidant effects by modulating cellular redox states. This dual action could enhance its therapeutic efficacy against oxidative stress-related diseases.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting S-(N-Hydroxy-N-methylcarbamoyl)glutathione in biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with pre-column derivatization. Derivatize the compound with 2,4-dinitrofluorobenzene (DNFB) to enhance detection sensitivity. The elution buffer should consist of acetate buffer (pH 3.65) and acetonitrile (96:4 v/v) for optimal separation. Detection is performed at 375 nm with a Zorbax ODS column at 44°C . Validate the method using recovery tests (e.g., 90–95% recovery rates in bovine lens homogenates) to ensure accuracy .

Q. How can This compound be synthesized for experimental use?

- Methodological Answer : Synthesize the compound via nucleophilic substitution using L-bromosuccinic acid and L-cysteine or glutathione in alkaline conditions (e.g., sodium carbonate solution). Purify the product using Diaion SK and Amberlite CG-50 columns, followed by recrystallization from water and ethanol. Confirm purity via paper chromatography (n-butanol:acetic acid:water = 4:1:1) and high-voltage electrophoresis (pH 3.1) .

Q. What are the linear detection ranges and sensitivity thresholds for quantifying this compound?

- Methodological Answer : The linear range for This compound is 4.08–815 μg/mL (or 4.05–8.15 μmol/L), with a detection limit of 4.08 μg/mL . For S-(N-Hydroxy-N-methylcarbamoyl)-L-cysteine, the range is 1.45 μg/mL–1.45 mmol/L , with a detection limit of 1.45 μg/mL . Use triplicate measurements to minimize variability .

Q. How should recovery tests be designed to validate quantification in complex matrices?

- Methodological Answer : Spike biological samples (e.g., lens homogenates) with known concentrations of the compound. Extract using methanol/water (70:30 v/v) and centrifuge at 1000 g to remove particulates. Calculate recovery rates by comparing pre-spiked and post-spiked concentrations. Acceptable recovery ranges are 90.0 ± 3.2% for glutathione derivatives and 95.3 ± 3.1% for cysteine derivatives .

Advanced Research Questions

Q. What mechanisms underlie the inhibition of glyoxalase I by This compound?

- Methodological Answer : The compound acts as an enediol mimic , competitively binding to the glyoxalase I active site. Characterize inhibition kinetics using Michaelis-Menten assays with varying substrate (methylglyoxal) and inhibitor concentrations. Measure Km (substrate affinity) and Vmax (maximum velocity) shifts via Lineweaver-Burk plots. Confirm specificity using NADPH depletion assays linked to glutathione reductase activity .

Q. How can stereoisomerism affect HPLC analysis of this compound?

- Methodological Answer : The asymmetric carbon in the dicarboxyethyl group enables enantiomerization, leading to dual peaks in HPLC chromatograms. Resolve stereoisomers using chiral columns (e.g., Zorbax ODS with adjusted eluent ratios) or capillary electrophoresis . Validate peak assignments with synthetic enantiopure standards and monitor interconversion kinetics under physiological pH .

Q. Does This compound correlate with cataract pathogenesis?

- Methodological Answer : In galactose-induced cataracts in rats, the compound’s concentration drops to 50% of baseline within 48 hours and 25% by day 10 . Use longitudinal lens homogenate sampling paired with HPLC to track temporal changes. Compare with free amino acid depletion (e.g., glutamate, cysteine) to assess metabolic disruption .

Q. How can in vivo kinetic studies be designed to assess its role in redox balance?

- Methodological Answer : Use isotopic labeling (e.g., ³⁵S-cysteine) to trace glutathione turnover in model organisms. Measure glutathione disulfide (GSSG) via enzymatic recycling assays (glutathione reductase + NADPH). Pair with knockout models (e.g., Gclc mutants) to isolate the compound’s contribution to redox homeostasis .

Q. What explains cross-species variability in tissue concentrations of this compound?

- Methodological Answer : Compare lens homogenates from vertebrates (e.g., bovine, rabbit, tuna) using standardized extraction protocols. Species with higher metabolic rates (e.g., tuna) show elevated levels due to increased non-enzymatic succinate conjugation . Normalize data to tissue weight and protein content (e.g., Folin phenol method) .

Q. What parameters are critical for validating a novel detection protocol?

- Methodological Answer : Include precision (intra-day CV <5%), accuracy (spike recovery 85–115%), linearity (R² >0.99), and robustness (pH/temperature stability). Cross-validate with mass spectrometry (LC-MS/MS) for structural confirmation. Document interference from endogenous thiols (e.g., cysteine) and mitigate via pre-column thiol-blocking agents (e.g., N-ethylmaleimide) .

Q. Notes on Contradictions & Limitations

- Stereoisomer Artifacts : highlights that HPLC dual peaks may arise from enantiomerization, complicating quantification. Use chiral resolution methods to avoid misinterpretation.

- Species-Specific Metabolism : Rabbit lenses show atypically high concentrations of glutathione derivatives compared to mammals ( ), suggesting divergent detoxification pathways.

- Enzyme Inhibition Specificity : While This compound inhibits glyoxalase I ( ), off-target effects on glutathione reductase require further validation via knockout models.

属性

CAS 编号 |

144810-23-1 |

|---|---|

分子式 |

C12H20N4O8S |

分子量 |

380.38 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |

InChI 键 |

RITFSVQFPRZDHQ-BQBZGAKWSA-N |

SMILES |

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

手性 SMILES |

CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

规范 SMILES |

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Key on ui other cas no. |

144810-23-1 |

序列 |

XXG |

同义词 |

S-(N-hydroxy-N-methylcarbamoyl)glutathione S-HMCG |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。